
N-Hydroxyisonicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyisonicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) . This indicates that it has a pyridine ring with a hydroxy group and a carboximidamide group attached.Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 137.14 .Applications De Recherche Scientifique
Hydroxyurea Clinical Experience : Hydroxyurea, an inhibitor of ribonucleotide reductase, has been used for antineoplastic therapy and has seen diverse clinical applications over three decades. Its role in DNA synthesis regulation makes it a target for cancer treatment. Current research aims to expand its clinical applications (Donehower, 1992).
Neonicotinoid Metabolism : Neonicotinoids, a class of insecticides, undergo Phase I and II metabolism, which involves hydroxylation by microsomal CYP450 isozymes and cytosolic aldehyde oxidase. These metabolic pathways could be relevant to understanding the metabolism of N-Hydroxyisonicotinimidamide (Casida, 2011).
Hydroxyurea's Cell Killing Mechanisms : Hydroxyurea's role in generating replication stress and cell death, primarily through oxidative stress, offers insights into the cytotoxic mechanisms of hydroxy compounds. This knowledge could be applicable to this compound (Singh & Xu, 2016).
Hydroxyapatite in Tumor Treatment : Hydroxyapatite (HA) nanoparticles have been shown to suppress tumor growth and enhance bone regeneration. The therapeutic and regenerative properties of HA could provide a framework for similar applications in this compound (Zhang et al., 2019).
Synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides : A study on the synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides, a related class of compounds, might offer insights into the synthesis and potential applications of this compound (Aksamitowski et al., 2017).
Properties of Hydroxylamines and Hydroxamic Acids : This research examines the biochemical formation and properties of hydroxylamines and hydroxamic acids, which could be relevant to understanding the chemical behavior of this compound (Weisburger & Weisburger, 1973).
Safety and Hazards
N-Hydroxyisonicotinimidamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .
Mécanisme D'action
Target of Action
N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .
Mode of Action
It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Biochemical Pathways
This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .
Pharmacokinetics
It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys
Result of Action
The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxyisonicotinimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of isonicotinimidamide, which is then converted to N-Hydroxyisonicotinimidamide in the second step.", "Starting Materials": [ "Isonicotinic acid", "Thionyl chloride", "Ammonia", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of isonicotinimidamide", "1. Isonicotinic acid is reacted with thionyl chloride to form isonicotinoyl chloride.", "2. The isonicotinoyl chloride is then reacted with ammonia to form isonicotinimidamide.", "Step 2: Conversion of isonicotinimidamide to N-Hydroxyisonicotinimidamide", "1. Isonicotinimidamide is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-hydroxyisonicotinimidamide.", "2. The N-hydroxyisonicotinimidamide is then acetylated using acetic anhydride and sodium acetate in ethanol to form the final product, N-Hydroxyisonicotinimidamide." ] } | |
Numéro CAS |
1217430-16-4 |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
Clé InChI |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=CC=C1/C(=N\O)/N |
SMILES |
C1=CN=CC=C1C(=NO)N |
SMILES canonique |
C1=CN=CC=C1C(=NO)N |
Solubilité |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


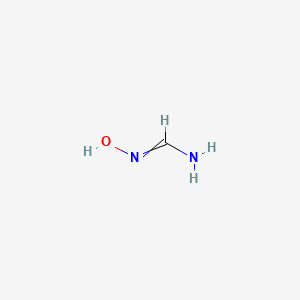

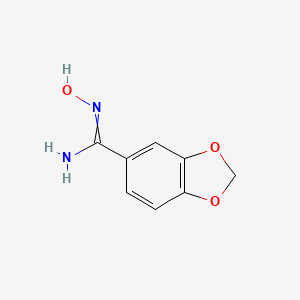

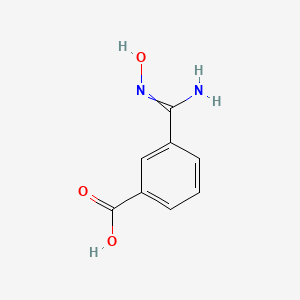
![methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B7721498.png)


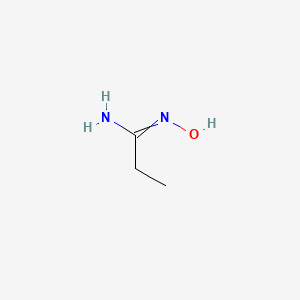

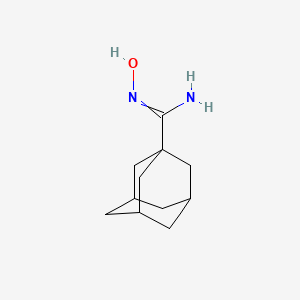

![2-[(3S)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721556.png)

